molecular formula C10H15Cl3N2OS2 B2537280 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide CAS No. 295346-52-0

3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide

Cat. No. B2537280
CAS RN: 295346-52-0
M. Wt: 349.71
InChI Key: DIKZVCFMBQYOSD-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide” is a complex organic molecule. It contains a butanamide group, which is a type of amide, and a thiazole group, which is a type of heterocyclic compound. The presence of the trichloroethyl group indicates that the compound contains three chlorine atoms attached to an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide and thiazole functional groups, as well as the trichloroethyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group could result in the compound having a relatively high boiling point and being soluble in polar solvents .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide is not fully understood. However, it is thought to act by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in the regulation of lipid and glucose metabolism. It has also been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. It has been shown to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation and cell proliferation. This compound has also been shown to modulate the activity of various signaling pathways, including the PPAR pathway and the mitogen-activated protein kinase (MAPK) pathway. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of cytotoxicity in various cell lines. However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to exhibit some variability in its effects depending on the cell type and experimental conditions used. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need for further research to investigate the potential applications of this compound in various fields, including biotechnology, agriculture, and environmental science.

Synthesis Methods

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide involves the reaction of 2,2,2-trichloroethylamine with 4,5-dihydrothiazol-2-thiol in the presence of a suitable solvent and a catalyst. The resulting intermediate is then reacted with 3-methylbutyric acid to form the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. This compound has been used as a tool for studying the role of thiazolidine compounds in the regulation of gene expression and cell signaling pathways. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, compounds containing chlorine atoms can potentially form harmful or toxic products if they are broken down or burned .

properties

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3N2OS2/c1-6(2)5-7(16)15-8(10(11,12)13)18-9-14-3-4-17-9/h6,8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKZVCFMBQYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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